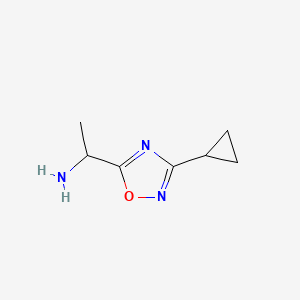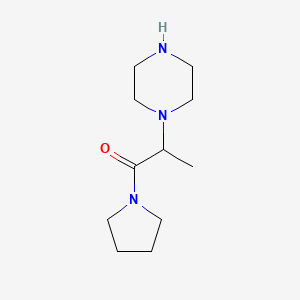![molecular formula C10H20ClN B1521080 2-Aza-spiro[5.5]undecane hydrochloride CAS No. 1185298-18-3](/img/structure/B1521080.png)
2-Aza-spiro[5.5]undecane hydrochloride
Vue d'ensemble
Description
2-Aza-spiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C10H19N•HCl and a molecular weight of 189.73 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-Aza-spiro[5.5]undecane hydrochloride is 1S/C10H19N.ClH/c1-2-5-10(6-3-1)7-4-8-11-9-10;/h11H,1-9H2;1H . This indicates the presence of a nitrogen atom and a chloride ion in the structure.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Spiro compounds, including those related to 2-Aza-spiro[5.5]undecane, have been synthesized and evaluated for their chemical and physical properties. For instance, spiro[5.5]undecane derivatives were explored for their potential in creating new chemical entities with unique structures and functionalities. These compounds often exhibit interesting chemical behaviors due to their spirocyclic nature, which can be leveraged in various synthetic applications (Millini et al., 2004).
Biological Activity
- Some spiro compounds have shown biological activity, such as anticonvulsant properties or potential use in HIV treatment. For example, certain spiro[5.5]undecane derivatives have been studied for their anticonvulsant effects, showing promise in this area. This suggests that 2-Aza-spiro[5.5]undecane hydrochloride derivatives could also be investigated for similar biological activities (Scott et al., 1985).
Material Science Applications
- In materials science, spiro compounds have been utilized as structure-directing agents in the synthesis of zeolites and other porous materials. These applications leverage the unique structural features of spiro compounds to influence the formation and properties of advanced materials (Millini et al., 1998).
Drug Discovery and Development
- The structural uniqueness of spiro compounds, including those related to 2-Aza-spiro[5.5]undecane hydrochloride, has been harnessed in the discovery and development of new drugs. For instance, optically pure spiro[5.5]undecane derivatives have been synthesized and evaluated as HIV-1 inhibitors, showing promising activity compared to existing antiretroviral drugs (Ramachary et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-10(6-3-1)7-4-8-11-9-10;/h11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTPOBZKSMBSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662970 | |
| Record name | 2-Azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aza-spiro[5.5]undecane hydrochloride | |
CAS RN |
1185298-18-3 | |
| Record name | 2-Azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B1521007.png)


amine](/img/structure/B1521011.png)
![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)



![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)
